molecular formula C37H28O2 B3096930 (1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1292849-40-1

(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B3096930
CAS No.: 1292849-40-1
M. Wt: 504.6 g/mol
InChI Key: MNBIPPRIDBTOHG-UHFFFAOYSA-N
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Description

(1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by catalytic hydrogenation and subsequent functional group modifications. The reaction conditions often require precise temperature control, the use of specific catalysts, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the spirobiindene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alcohols, and substituted spirobiindenes.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used as a probe to study molecular interactions and mechanisms within biological systems. Its structural features allow it to interact with various biomolecules, providing insights into their functions and behaviors.

Medicine

In medicine, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of specialty chemicals and performance materials.

Mechanism of Action

The mechanism of action of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar structural complexity.

    Spirobiindene derivatives: Various derivatives of spirobiindene share structural similarities and are used in different chemical and industrial applications.

Uniqueness

What sets (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol apart is its specific stereochemistry and the presence of naphthalenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBIPPRIDBTOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=CC5=CC=CC=C54)O)C6=C1C=CC(=C6O)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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